molecular formula C20H22N2O2 B1241704 Pleiocarpamine CAS No. 6393-66-4

Pleiocarpamine

Cat. No. B1241704
CAS RN: 6393-66-4
M. Wt: 322.4 g/mol
InChI Key: NTMOAQDHNZYZMZ-QWCNWJGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pleiocarpamine is a monoterpenoid indole alkaloid.

Scientific Research Applications

Alzheimer's Disease Research

Pleiocarpamine and related alkaloids like pleiocarpine have shown promising potential in Alzheimer's disease research. A study highlighted their anti-cholinergic action, revealing that pleiocarpamine could be a better inhibitor of acetylcholinesterase than some commonly used drugs, suggesting its potential as a therapeutic molecule for neurological disorders such as Alzheimer's (Naaz et al., 2013).

Antimalarial Activity

Research on pleiocarpamine has also extended into the field of antimalarial activity. A study demonstrated that pleiocarpamine, isolated from Pleiocarpa mutica, was moderately active against Plasmodium berghei in mice, providing support for its use in traditional medicine for fever and malaria treatment (Addae-Kyereme et al., 2001).

Phytochemistry and Pharmacology

The Pleiocarpa genus, to which pleiocarpamine belongs, has been studied for its rich sources of phytochemicals, useful in treating various ailments including gastrointestinal issues, fever, malaria, pain, diabetes, and cancer. The chemical profile of this genus is largely limited to alkaloids and triterpenoids, with indole alkaloids like pleiocarpamine being considered important taxonomical markers (Omoyeni et al., 2017).

Synthetic Chemistry

Pleiocarpamine has been the focus of various synthetic chemistry studies. For instance, the total syntheses of pleiocarpamine and related alkaloids have been achieved, highlighting the chemical complexity and potential applications of these compounds in further pharmacological studies (Sato et al., 2019).

Cancer Chemopreventive Properties

Studies have also indicated the potential of pleiocarpamine in cancer chemoprevention. Various compounds including pleiocarpamine have been isolated from different plant species and tested for their cancer chemopreventive properties, showing promising results (Ndongo et al., 2018).

Antiepileptic Potential

Pleiocarpamine has been identified for its anti-seizure activity, providing preliminary evidence supporting the traditional use of certain medicinal plants in epilepsy treatment. This suggests pleiocarpamine as a promising scaffold for new anti-seizure therapeutic compounds (Chipiti et al., 2021).

properties

CAS RN

6393-66-4

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate

InChI

InChI=1S/C20H22N2O2/c1-3-12-11-21-9-8-14-13-6-4-5-7-16(13)22-18(14)17(21)10-15(12)19(22)20(23)24-2/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19-/m0/s1

InChI Key

NTMOAQDHNZYZMZ-QWCNWJGKSA-N

Isomeric SMILES

C/C=C\1/CN2CCC3=C4[C@@H]2C[C@@H]1[C@H](N4C5=CC=CC=C35)C(=O)OC

SMILES

CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC

Canonical SMILES

CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC

Other CAS RN

6393-66-4

synonyms

pleiocarpamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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